(4r,5s,6s,7r)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
XM-323, also known as DMP 323, is a potent non-peptide cyclic urea inhibitor of the human immunodeficiency virus (HIV) protease. It is effective against both HIV type 1 and type 2. XM-323 was designed using structural information and database searching, and it competitively inhibits the cleavage of both peptide and HIV-1 gag polyprotein substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of XM-323 involves the formation of a cyclic urea structure. The key steps include the reaction of appropriate amines with isocyanates to form the urea linkage, followed by cyclization to form the cyclic urea core. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are often carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of XM-323 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
XM-323 undergoes several types of chemical reactions, including:
Oxidation: XM-323 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert XM-323 to its reduced forms.
Substitution: Various substitution reactions can occur at the cyclic urea core or the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild to moderate conditions
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of XM-323, as well as various substituted analogs. These products can have different biological activities and properties compared to the parent compound .
Scientific Research Applications
XM-323 has several scientific research applications, including:
Chemistry: XM-323 is used as a model compound to study the inhibition of proteases and the design of non-peptide inhibitors.
Biology: It is used to investigate the mechanisms of HIV protease inhibition and the development of resistance.
Medicine: XM-323 is explored as a potential therapeutic agent for the treatment of HIV infection.
Industry: The compound is used in the development of antiviral drugs and the study of drug-protein interactions
Mechanism of Action
XM-323 exerts its effects by competitively inhibiting the HIV protease enzyme. It binds to the active site of the protease, preventing the cleavage of peptide and HIV-1 gag polyprotein substrates. This inhibition disrupts the maturation of the virus, thereby reducing its infectivity. The molecular targets of XM-323 include the active site residues of the HIV protease, and the pathways involved are related to viral replication and protein processing .
Comparison with Similar Compounds
Similar Compounds
A-80987: Another potent HIV protease inhibitor with similar efficacy.
Ro-31-8959: A highly effective HIV protease inhibitor with comparable potency to XM-323
Uniqueness of XM-323
XM-323 is unique due to its non-peptide cyclic urea structure, which provides high specificity for the HIV protease and minimal inhibition of mammalian proteases. This specificity reduces the likelihood of off-target effects and enhances its therapeutic potential .
Properties
CAS No. |
151867-81-1 |
---|---|
Molecular Formula |
C35H38N2O5 |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-1,3-diazepan-2-one |
InChI |
InChI=1S/C35H38N2O5/c38-23-29-15-11-27(12-16-29)21-36-31(19-25-7-3-1-4-8-25)33(40)34(41)32(20-26-9-5-2-6-10-26)37(35(36)42)22-28-13-17-30(24-39)18-14-28/h1-18,31-34,38-41H,19-24H2/t31-,32-,33+,34+/m1/s1 |
InChI Key |
XCVGQMUMMDXKCY-WZJLIZBTSA-N |
SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=C(C=C3)CO)CC4=CC=C(C=C4)CO)CC5=CC=CC=C5)O)O |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC=C(C=C3)CO)CC4=CC=C(C=C4)CO)CC5=CC=CC=C5)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=C(C=C3)CO)CC4=CC=C(C=C4)CO)CC5=CC=CC=C5)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
151867-81-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
hexahydro-5,6-bis(hydroxy)-1,3-bis((4-(hydroxymethyl)phenyl)methyl)-4,7-bis(phenylmethyl)-2H-1,3-diazepin-2-one XM 323 XM-323 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.